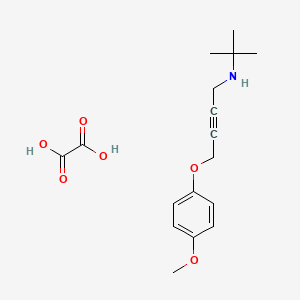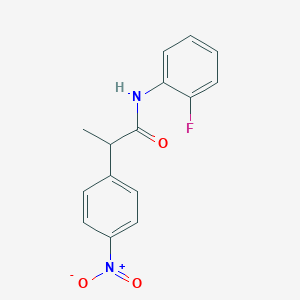
N-allyl-4-(4-methoxyphenoxy)-2-butyn-1-amine oxalate
Vue d'ensemble
Description
N-allyl-4-(4-methoxyphenoxy)-2-butyn-1-amine oxalate, also known as AMOPB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of arylalkynylamines and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of N-allyl-4-(4-methoxyphenoxy)-2-butyn-1-amine oxalate is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. Finally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In terms of its anti-inflammatory properties, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to reduce the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation. In terms of its anti-cancer properties, this compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Finally, in terms of its neuroprotective effects, this compound has been shown to reduce oxidative stress and inflammation in the brain and protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-allyl-4-(4-methoxyphenoxy)-2-butyn-1-amine oxalate is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, this compound has been found to have low toxicity in animal studies, suggesting its potential safety for human use. However, one limitation of this compound is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for use in experiments. Furthermore, the exact mechanism of action of this compound is not fully understood, which can make it difficult to optimize its use in therapeutic applications.
Orientations Futures
There are several future directions for research on N-allyl-4-(4-methoxyphenoxy)-2-butyn-1-amine oxalate. One area of interest is its potential use in the treatment of inflammatory diseases, such as asthma and rheumatoid arthritis. Additionally, further research is needed to understand the exact mechanism of action of this compound and optimize its use in therapeutic applications. Finally, there is potential for the development of novel analogs of this compound with improved pharmacological properties.
Applications De Recherche Scientifique
N-allyl-4-(4-methoxyphenoxy)-2-butyn-1-amine oxalate has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory properties. In a study conducted on mice, this compound was found to reduce inflammation in the lungs and liver, suggesting its potential use in the treatment of inflammatory diseases. Additionally, this compound has been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Furthermore, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing brain damage in animal models of ischemic stroke.
Propriétés
IUPAC Name |
4-(4-methoxyphenoxy)-N-prop-2-enylbut-2-yn-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.C2H2O4/c1-3-10-15-11-4-5-12-17-14-8-6-13(16-2)7-9-14;3-1(4)2(5)6/h3,6-9,15H,1,10-12H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVONLCYLRAUCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC#CCNCC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2-{[2-(4-nitrophenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4074199.png)

![2-[(diphenylacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4074220.png)
![N-[({4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4074230.png)
![1-[4-(4-ethoxyphenoxy)butyl]piperazine oxalate](/img/structure/B4074238.png)
![2-({[4-(2,5-dimethylphenyl)-1-piperazinyl]acetyl}amino)-N-(2-fluorophenyl)-5-nitrobenzamide](/img/structure/B4074244.png)
![N-allyl-N-[2-(4-sec-butylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074247.png)
![3-hydroxy-5,7-dimethyl-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4074259.png)
![N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide](/img/structure/B4074266.png)

![N-{3-[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B4074285.png)
![N-(4-nitrophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4074290.png)
![1-[2-(benzylthio)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4074295.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,3-dichlorophenyl)butanamide](/img/structure/B4074297.png)